Cas no 1214353-44-2 (4-fluoro-3-phenylbenzene-1-sulfonyl chloride)

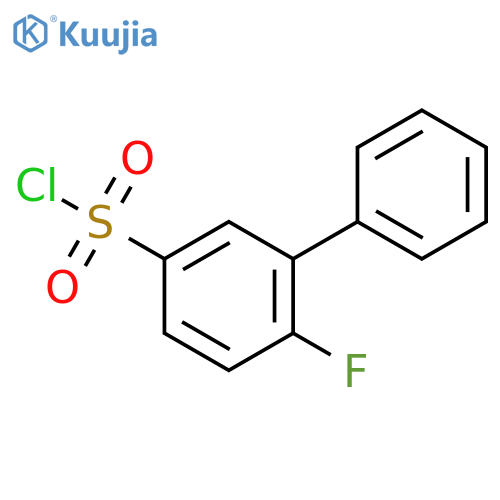

1214353-44-2 structure

商品名:4-fluoro-3-phenylbenzene-1-sulfonyl chloride

4-fluoro-3-phenylbenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-3-phenylbenzene-1-sulfonyl chloride

- 4-Fluoro-3-biphenylsulfonyl chloride

- [1,1'-Biphenyl]-3-sulfonyl chloride, 6-fluoro-

- EN300-1457775

- 1214353-44-2

- 6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride

-

- インチ: 1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H

- InChIKey: MEXPYBUYTLKPFV-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC=C2)=C(F)C=CC(S(Cl)(=O)=O)=C1

計算された属性

- せいみつぶんしりょう: 269.9917565g/mol

- どういたいしつりょう: 269.9917565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.384±0.06 g/cm3(Predicted)

- ふってん: 395.5±30.0 °C(Predicted)

4-fluoro-3-phenylbenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1457775-0.05g |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 0.05g |

$612.0 | 2023-05-23 | ||

| Enamine | EN300-1457775-50mg |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1457775-2.5g |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 2.5g |

$1428.0 | 2023-05-23 | ||

| Enamine | EN300-1457775-1.0g |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1457775-10.0g |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 10g |

$3131.0 | 2023-05-23 | ||

| Enamine | EN300-1457775-0.5g |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 0.5g |

$699.0 | 2023-05-23 | ||

| Enamine | EN300-1457775-5.0g |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1457775-2500mg |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1457775-1000mg |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 1000mg |

$728.0 | 2023-09-29 | ||

| Enamine | EN300-1457775-5000mg |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride |

1214353-44-2 | 5000mg |

$2110.0 | 2023-09-29 |

4-fluoro-3-phenylbenzene-1-sulfonyl chloride 関連文献

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

1214353-44-2 (4-fluoro-3-phenylbenzene-1-sulfonyl chloride) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 5587-61-1(Triisocyanato(methyl)silane)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量